molecular formula C25H19N3O6S B3204885 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide CAS No. 1040635-79-7

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide

Cat. No.: B3204885
CAS No.: 1040635-79-7
M. Wt: 489.5 g/mol
InChI Key: FDISDSCSTLSSGZ-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a benzofuran sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the sulfonation of the benzofuran ring and subsequent coupling with the oxadiazole intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide is unique due to its combination of the benzodioxole, oxadiazole, and benzofuran sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O6S/c1-14-4-3-5-17(10-14)28-35(29,30)18-7-9-20-19(12-18)15(2)23(33-20)25-26-24(27-34-25)16-6-8-21-22(11-16)32-13-31-21/h3-12,28H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDISDSCSTLSSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Reactant of Route 5
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Reactant of Route 6
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide

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